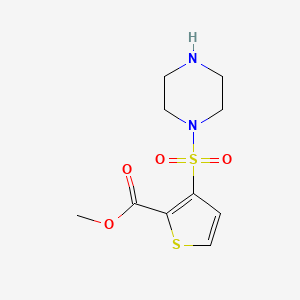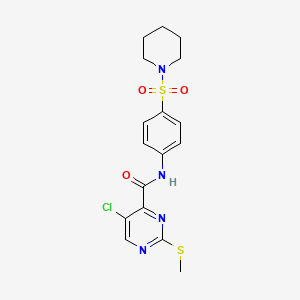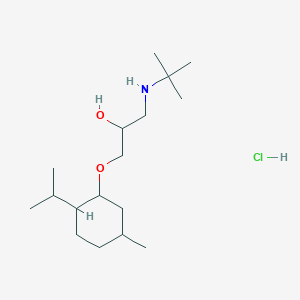![molecular formula C19H15N3O3 B2839817 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 860787-94-6](/img/structure/B2839817.png)
3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines an indeno-pyridazinone core with a dimethoxyphenyl group, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the oxime group under mild conditions, often using hydroxylamine hydrochloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime involves its interaction with specific molecular targets. For instance, it has been shown to inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in the biogenesis of extracellular vesicles. This inhibition can modulate cellular communication and has potential therapeutic implications for neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Phenyl®-1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)pyrrolidin-3-ylcarbamate (PDDC): A potent inhibitor of nSMase2 with similar structural features.
(E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline: Another compound with a dimethoxyphenyl group, used in different chemical contexts.
Uniqueness
3-(3,4-Dimethoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime stands out due to its unique indeno-pyridazinone core, which imparts distinct chemical and biological properties. Its ability to inhibit nSMase2 specifically makes it a valuable compound for therapeutic research .
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-24-16-8-7-11(9-17(16)25-2)15-10-14-18(21-20-15)12-5-3-4-6-13(12)19(14)22-23/h3-10,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPUBHSOFPQLFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
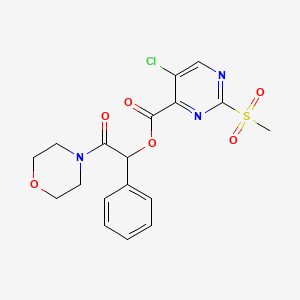
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2839736.png)
![6-({[(1S,5R)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}amino)hexanoic acid](/img/structure/B2839737.png)
![5-bromo-2-hydroxy-N'-[(3Z)-2-oxo-1-(propan-2-yl)-2,3-dihydro-1H-indol-3-ylidene]benzohydrazide](/img/structure/B2839738.png)
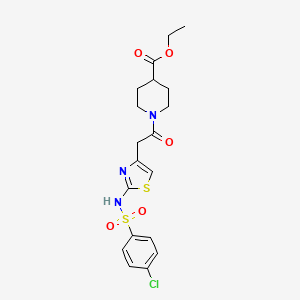
![1-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2839743.png)
![4-{[3-(4-Aminophenyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B2839744.png)


